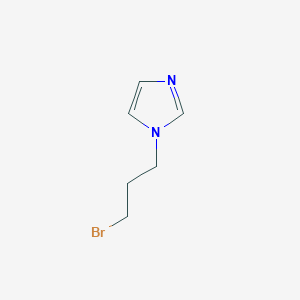

1-(3-Bromopropyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9BrN2 |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

1-(3-bromopropyl)imidazole |

InChI |

InChI=1S/C6H9BrN2/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2 |

InChI Key |

SMHXSOKKHVQCMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromopropyl 1h Imidazole

Exploration of Multi-Component Reactions for Imidazole Precursor Assembly

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. ajol.info In recent years, there has been a significant increase in the use of MCRs for the synthesis of imidazole derivatives due to the wide-ranging applications of these compounds. rsc.org This approach is particularly valuable for assembling the core imidazole ring, which serves as the fundamental precursor that can subsequently be functionalized to yield target molecules such as 1-(3-bromopropyl)-1H-imidazole. The development of MCRs for imidazole synthesis aligns with the principles of green chemistry by often reducing reaction times, minimizing waste, and allowing for the use of reusable catalysts. rsc.orgsciforum.netresearchgate.net

Research has focused on various MCR strategies, most commonly the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt as the nitrogen source. rsc.orgacs.orgrsc.org Advances in this field have been marked by the development of novel catalysts and reaction conditions that improve efficiency and expand the scope of accessible imidazole structures. researchgate.net

One notable advancement is a metal-free, acid-promoted MCR for synthesizing substituted imidazole derivatives. acs.org This method utilizes pivalic acid to facilitate a one-pot reaction between an internal alkyne, an aldehyde, and an aniline, proceeding through a benzil (B1666583) formation followed by cyclocondensation. acs.org The protocol demonstrates high structural diversity and provides excellent reaction yields. acs.org Optimization studies for this type of reaction are crucial for maximizing product formation.

The drive for more environmentally friendly synthetic routes has led to the exploration of heterogeneous and reusable catalysts. Four-component eutectogels (ETGs), specifically ETG-Zr⁴⁺, have been used as a sustainable catalyst for the one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted and 2,4,5-trisubstituted imidazole derivatives, achieving yields up to 92%. rsc.org Similarly, modified-silica-coated cobalt ferrite (B1171679) nanoparticles have been employed as a recyclable magnetic nanocatalyst for the cyclocondensation reaction of an aldehyde, a 1,2-diketone, and ammonium acetate (B1210297) under solvent-free conditions. rsc.org Biopolymeric supports, such as methyl methacrylate (B99206) grafted to chitosan, have also been developed as nano-catalysts for MCRs, demonstrating high product yields and excellent reusability over multiple cycles. sciforum.net

These MCR methodologies provide a versatile and powerful platform for constructing the imidazole scaffold. While these studies focus on producing tri- and tetrasubstituted imidazoles, the underlying principles are adaptable. By selecting appropriate starting materials—for instance, using glyoxal (B1671930) as the 1,2-dicarbonyl component, formaldehyde (B43269) as the aldehyde, and ammonium acetate—it is possible to synthesize the unsubstituted imidazole ring. This synthesized imidazole precursor is the key starting point for subsequent N-alkylation with 1,3-dibromopropane (B121459) to furnish the final this compound product. chemicalbook.comimp.kiev.ua The exploration of MCRs is thus a critical area of research for the efficient and sustainable production of foundational heterocyclic structures.

Chemical Reactivity and Transformation Pathways of 1 3 Bromopropyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The most prominent reaction pathway for 1-(3-Bromopropyl)-1H-imidazole involves the nucleophilic substitution of the bromide ion, a good leaving group, located at the terminus of the propyl chain. This allows for the introduction of a wide variety of functional groups.

The electrophilic nature of the carbon atom bonded to the bromine facilitates attack by a diverse range of heteroatom-containing nucleophiles. This SN2 reaction is a straightforward and efficient method for functionalizing the molecule. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds, respectively. smolecule.com For instance, reactions with primary or secondary amines yield corresponding amino-propyl imidazole (B134444) derivatives, while thiols produce thioethers, and alkoxides or phenoxides result in the formation of ethers.

These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), often in the presence of a non-nucleophilic base like potassium carbonate to neutralize the HBr formed if the nucleophile is protic. chemicalbook.com The use of ionic liquids has also been shown to significantly enhance the rates of nucleophilic substitution reactions for similar alkyl halides. researchgate.net

| Nucleophile | Reagent Example | Product Type | Reference |

| Azide (B81097) | Sodium Azide (NaN₃) | Azido derivative | |

| Thiocyanate | Potassium Thiocyanate (KSCN) | Thiocyanate derivative | |

| Amine | Imidazole | 1,3-di(1H-imidazol-1-yl)propane | imp.kiev.ua |

| Halide (Cl⁻) | Potassium Chloride (KCl) | Chloro derivative | researchgate.net |

| Acetate (B1210297) | Potassium Acetate (KOAc) | Acetoxy derivative | researchgate.net |

| Cyanide | Potassium Cyanide (KCN) | Cyano derivative | researchgate.net |

| Alkoxide | Potassium Methoxide (KOMe) | Methoxy derivative | researchgate.net |

The reactivity of the bromopropyl group is harnessed for the synthesis of more elaborate molecules through single or multiple substitution steps. This compound can act as a versatile linker to connect different molecular fragments.

A key example is the synthesis of symmetrical and asymmetrical dimeric structures. For instance, the reaction of this compound with another molecule of imidazole results in the formation of 1,3-di(1H-imidazol-1-yl)propane, a bidentate ligand. imp.kiev.ua Furthermore, a second alkylation can occur at the N-3 position of the imidazole ring of the starting material itself. The reaction of this compound with 1,3-dibromopropane (B121459) leads to the formation of the quaternized imidazolium (B1220033) salt, 1,3-bis(3-bromopropyl)-1H-imidazol-3-ium bromide, which contains two reactive bromopropyl groups for further functionalization. imp.kiev.ua

These sequential substitution strategies are fundamental in the synthesis of ionic liquids, functionalized polymers, and ligands for coordination chemistry. For example, imidazolium salts derived from these sequential reactions are precursors for N-heterocyclic carbenes (NHCs), which are important ligands in catalysis. researchgate.net They have also been used to create functionalized covalent organic frameworks (COFs), where the imidazolium unit is incorporated into a larger porous structure. researchgate.net

Functionalization via Heteroatom-Containing Nucleophiles (e.g., Amines, Thiols, Alkoxides)

Cyclization and Annulation Reactions Involving the Imidazole Nucleus or Bromopropyl Chain

Beyond simple substitution, the propyl chain can participate in cyclization reactions, either by reacting with the imidazole ring it is attached to (intramolecularly) or with an external reagent (intermolecularly).

Intramolecular cyclization occurs when a nucleophilic center within the molecule attacks the electrophilic carbon of the bromopropyl chain. While direct examples for this compound are not extensively documented in the provided literature, analogous reactions with similar structures suggest its potential. For example, 1-(3-bromopropyl)uracils undergo smooth intramolecular O-alkylation in basic conditions to yield six-membered cyclic ethers. rsc.orgpsu.edu This reaction competes with intermolecular N-alkylation. psu.edu The formation of the cyclic product is favored by conditions that promote the nucleophilicity of a heteroatom within the ring system.

In the case of this compound, an intramolecular reaction could theoretically involve the N-3 nitrogen of the imidazole ring attacking the bromopropyl chain. However, this would lead to a strained four-membered ring fused to the imidazole, which is generally disfavored. A more plausible pathway could involve a base-mediated deprotonation at the C-2 position of the imidazole ring, creating a nucleophilic carbon that could then attack the bromopropyl chain, leading to a fused six-membered ring system. The favorability of such cyclizations depends critically on reaction conditions, including base strength and solvent, which can influence the competition between intramolecular and intermolecular pathways. proquest.comsrce.hr

Intermolecular cycloaddition reactions offer a powerful method for constructing five-membered rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile. While this compound itself is not a 1,3-dipole, it can be converted into precursors for such reactions. For example, reaction of the terminal bromide with sodium azide would yield 1-(3-azidopropyl)-1H-imidazole. This azide can then participate in a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring, linking the imidazole moiety to another part of the molecule through this newly formed heterocyclic ring. wikipedia.org

Furthermore, the imidazole ring itself, or derivatives thereof, can participate in cycloaddition reactions. For instance, the formation of carbonyl ylides from related systems can be trapped by dipolarophiles in [3+2] cycloaddition cascades to build complex polycyclic frameworks. nih.gov While specific examples employing this compound as a direct component in intermolecular cycloadditions are sparse, its structure provides a clear handle for derivatization into reactive species suitable for these powerful ring-forming methodologies. osu.edupku.edu.cn

Intramolecular Cyclization Dynamics and Product Formation

Metal-Catalyzed Coupling Reactions

The carbon-bromine bond in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.gr

The bromopropyl group can participate in reactions such as Suzuki and Heck couplings. smolecule.com In a Suzuki coupling, the compound would be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. This has been demonstrated in the synthesis of derivatives like 1-(3,3-diphenylpropyl)-1H-imidazole, where a similar precursor is coupled with an aryl boronic acid derivative. Similarly, coupling reactions involving precursors like 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with imidazole derivatives highlight the utility of this chemistry. researchgate.net

The imidazole ring itself can also be the site of metal-catalyzed reactions. Palladium-catalyzed direct C-H arylation at the C-5 position of the imidazole ring is a known transformation, allowing for the introduction of aryl groups without prior functionalization of the imidazole. researchgate.net

| Coupling Reaction | Reactant Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki Coupling | Aryl Boronic Acid | Pd(PPh₃)₄ / Base | Aryl-substituted propyl imidazole | |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted propyl imidazole | smolecule.comresearchgate.net |

| C-H Arylation (at Imidazole) | Aryl Halide | Pd(OAc)₂ / Ligand / Base | 5-Aryl-1-(3-bromopropyl)-1H-imidazole | researchgate.net |

These metal-catalyzed reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a wide range of complex target molecules, from pharmaceuticals to materials science. eie.gruni-rostock.de

Utility in Suzuki and Heck Cross-Coupling Methodologies

The presence of a bromopropyl group suggests the utility of this compound as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide. libretexts.org While many applications focus on aryl or vinyl halides, the use of alkyl halides, including those with β-hydrogens like this compound, has become increasingly feasible under mild, room-temperature conditions. organic-chemistry.org The general mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron species (activated by a base), and subsequent reductive elimination to yield the coupled product. libretexts.orgrose-hulman.edu The imidazole ring itself can be a challenging functionality in palladium catalysis due to its potential to coordinate with the metal center, which can sometimes inhibit the catalytic cycle. nih.govmdpi.com However, careful selection of ligands and reaction conditions can overcome this. nih.gov For instance, N-heterocyclic carbene (NHC) ligands, which can be synthesized from imidazolium salt precursors, are highly effective in promoting Suzuki-Miyaura reactions. organic-chemistry.org

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. organic-chemistry.org Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the organic halide to a palladium catalyst. libretexts.org The resulting organopalladium complex then adds across the double bond of the alkene (syn-addition), followed by a β-hydride elimination to release the final product and regenerate the catalyst. libretexts.org The regioselectivity of the Heck reaction with aliphatic olefins can be controlled, for example, by using specific solvents like methanol (B129727) that promote the formation of cationic palladium species, leading to reaction at internal carbons. rsc.org While direct examples detailing the Heck reaction of this compound are not prevalent in the reviewed literature, the reactivity of the C-Br bond makes it a plausible substrate for such transformations.

Investigation of Bromopropyl Group Activation in Catalytic Transformations

The activation of the bromopropyl group in this compound is central to its function as a synthetic intermediate. This activation is most commonly achieved through nucleophilic substitution or by transforming it into a more reactive species for subsequent reactions.

One significant application is its use as a precursor for N-heterocyclic carbene (NHC) ligands. NHCs are widely used in organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form stable complexes with transition metals. beilstein-journals.orgresearchgate.net The synthesis of imidazolium salts, the direct precursors to NHCs, often involves the alkylation of an imidazole derivative. beilstein-journals.org For instance, this compound can react with another substituted imidazole to form an asymmetric di-imidazolium salt, which can then be used to generate a palladium-NHC complex for catalysis. researchgate.net

Furthermore, the bromopropyl group can be transformed to incorporate other functionalities suitable for cross-coupling. Research has shown the preparation of imidazolium salts by reacting N-substituted imidazoles with 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. researchgate.netorientjchem.org This boronic ester derivative is a key component for Suzuki-Miyaura couplings, demonstrating a pathway where the activated bromopropyl moiety is prepared for C-C bond formation.

The C-Br bond is also readily activated by nucleophiles. For example, this compound-2-carbaldehyde has been reacted with hydroxylamine (B1172632), where the bromine remains intact for subsequent reactions, such as forming pyridinium (B92312) salts. orientjchem.org This highlights the differential reactivity that can be achieved, allowing for modification at one part of the molecule while preserving the reactive alkyl bromide for a later synthetic step.

Quaternization Chemistry for Imidazolium Salt Formation

Quaternization is a fundamental reaction of this compound, leading to the formation of imidazolium salts. These salts are important as ionic liquids, phase-transfer catalysts, and, most notably, as precursors to N-heterocyclic carbenes. nih.govlibretexts.org The reaction involves the nucleophilic attack of the sp²-hybridized nitrogen atom of another N-substituted imidazole or a different nucleophile onto the electrophilic carbon of the bromopropyl chain, displacing the bromide ion. libretexts.org

This process can be used to synthesize both symmetric and asymmetric imidazolium salts. For example, reacting this compound with a second equivalent of an imidazole-containing molecule leads to the formation of a di-imidazolium salt. researchgate.net The reaction conditions for quaternization can vary. For instance, the reaction of 1-hexylimidazole (B1587475) with (3-bromopropyl)benzene (B42933) occurs in toluene (B28343) at 80 °C. libretexts.org In another example, the synthesis of 3-(3-azidopropyl)-1-(3-bromopropyl)-1H-imidazolium bromide was achieved by reacting the starting imidazole with an excess of 1,3-dibromopropane in acetone (B3395972) at 50 °C. researchgate.net

The quaternization can also occur intramolecularly or with other nucleophiles. Studies have shown the reaction of N-methyl imidazole with 1-bromo-3-chloropropane (B140262) results in a mixture of imidazolium salts, demonstrating the reactivity of the alkyl halide. organic-chemistry.org These resulting imidazolium salts are valuable intermediates for further chemical transformations. nih.gov

The following table summarizes selected examples of quaternization reactions involving this compound and related precursors to form imidazolium salts.

Table 1: Examples of Quaternization Reactions for Imidazolium Salt Formation

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Hexylimidazole | (3-Bromopropyl)benzene | Toluene | 80 °C, 18 h | 1-Hexyl-3-(3-phenylpropyl)-1H-imidazol-3-ium bromide | 72% | libretexts.org |

| Imidazole derivative | 1,3-dibromopropane (excess) | Acetone | 50 °C, 50 h | 3-(3-azidopropyl)-1-(3-bromopropyl)-1H-imidazolium bromide | 79% | researchgate.net |

| 1-phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CH₃CN | 100 °C, 12 h | 1-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | 60% | researchgate.netorientjchem.org |

| N-methyl imidazole | 1-bromo-3-chloropropane | MeCN | Room Temp, 5 days | Mixture of 1-methyl-3-(3-chloropropyl) imidazolium and 1-methyl-3-(bromopropyl) imidazolium salts | 67% (combined) | organic-chemistry.org |

| This compound-2-carbaldehyde oxime | Pyridine | - | 50 °C | 1-(3-{2-[(Hydroxyimino)methyl]-1H-imidazol-1-yl}propyl)pyridin-1-ium Bromide | 54% | orientjchem.org |

Advanced Applications and Research Directions

A Key Precursor for N-Heterocyclic Carbenes (NHCs)

1-(3-Bromopropyl)-1H-imidazole is instrumental in the synthesis of imidazolium (B1220033) salts, which are the direct precursors to N-heterocyclic carbenes. NHCs are a class of stable singlet carbenes that have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability of their metal complexes.

Synthesis of Imidazolium Salt Ligand Precursors for Transition Metal Complexes

The synthesis of imidazolium salt precursors from this compound is a straightforward and high-yielding process. The quaternization of the imidazole (B134444) nitrogen with the bromopropyl group is the key step. For instance, reacting this compound with another molecule of imidazole can lead to the formation of bis(imidazolium) salts. imp.kiev.ua These salts can then be used to generate the corresponding NHC ligands.

A common synthetic route involves the reaction of this compound with a suitable N-substituted imidazole in a solvent like acetonitrile (B52724), often with heating. orientjchem.org This reaction yields the corresponding imidazolium bromide salt. These salts are typically purified by precipitation and washing with a non-polar solvent like diethyl ether. orientjchem.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 1-Phenyl-1H-imidazole | 1-Phenyl-3-(3-bromopropyl)-1H-imidazolium bromide | orientjchem.org |

| This compound | 2-(1H-Imidazol-1-yl)pyrimidine | 1-(Pyrimidin-2-yl)-3-(3-bromopropyl)-1H-imidazolium bromide | orientjchem.org |

| This compound | Imidazole | 1,3-Di(1H-imidazol-1-yl)propane | imp.kiev.ua |

Design Principles for Chelating N-Heterocyclic Carbene Systems

The 3-bromopropyl chain in this compound provides a versatile linker for the design of chelating NHC ligands. These ligands can coordinate to a metal center through the carbene carbon and another donor atom, forming a stable chelate ring. This chelation enhances the stability and catalytic activity of the resulting metal complexes. researcher.liferesearchgate.net

The design of these systems often involves introducing a second coordinating group at the other end of the propyl chain. For example, the bromide can be substituted with a thioether or an amine group, which can then coordinate to the metal. researcher.life The length of the propyl chain is crucial as it determines the size and stability of the resulting chelate ring. Propyl linkers are common as they typically form stable five- or six-membered chelate rings with the metal center.

Furthermore, by linking two this compound units, macrocyclic bis(NHC) ligands can be synthesized. rsc.org These macrocyclic ligands can form trans-chelating complexes with metals like palladium, offering unique steric and electronic properties for catalysis. rsc.org

Role of NHC-Metal Complexes in Diverse Catalytic Processes

NHC-metal complexes derived from this compound have demonstrated remarkable efficacy in a wide range of catalytic reactions. The strong σ-donating nature of the NHC ligand enhances the electron density at the metal center, which is beneficial for many catalytic cycles, particularly oxidative addition steps. researcher.life

C-C Coupling Reactions: Palladium-NHC complexes are highly effective catalysts for C-C coupling reactions such as the Suzuki-Miyaura and Heck reactions. researchgate.netrsc.org The stability of the Pd-NHC bond prevents ligand dissociation and catalyst decomposition, leading to high turnover numbers and yields. researcher.life For instance, palladium complexes with chelating NHC ligands derived from this compound have been successfully employed in these coupling reactions. rsc.orgresearchgate.net

Olefin Metathesis: While less common for palladium, ruthenium-NHC complexes are workhorses in olefin metathesis. The principles of ligand design using this compound can be extended to create Ru-NHC complexes with tailored steric and electronic properties for specific metathesis applications. The strong M-NHC bond contributes to the high stability and activity of these catalysts. researchgate.net

Development of Imidazolium-Based Ionic Liquids (ILs)

The unique properties of this compound also make it a valuable starting material for the synthesis of imidazolium-based ionic liquids. ILs are salts with melting points below 100°C, and they are gaining prominence as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. tandfonline.comresearchgate.net

Synthetic Approaches to 1-(3-Bromopropyl)-1H-imidazolium-Derived Ionic Liquids

The synthesis of ionic liquids from this compound typically involves a quaternization reaction. This can be achieved by reacting it with another N-alkylimidazole or a different nucleophile. For example, reacting this compound with 1-hexylimidazole (B1587475) results in the formation of 1-hexyl-3-(3-bromopropyl)-1H-imidazolium bromide. mdpi.com

Another approach involves the reaction with a different heterocyclic compound. For instance, dicationic ionic liquids can be synthesized by reacting this compound with pyridine. yuntech.edu.tw The resulting bromide anion can then be exchanged with other anions like tetrafluoroborate (B81430) (BF4-) or bis(trifluoromethylsulfonyl)imide (Tf2N-) to fine-tune the properties of the ionic liquid. tandfonline.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | 1-Hexylimidazole | Monocationic Imidazolium IL | mdpi.com |

| This compound | Pyridine | Dicationic Imidazolium-Pyridinium IL | yuntech.edu.tw |

| This compound | 1-Methylpyrrolidine | Dicationic Imidazolium-Pyrrolidinium IL | researchgate.netsemanticscholar.org |

Tailoring Ionic Liquid Structures for Enhanced Performance in Reaction Media

The structure of the ionic liquid can be systematically modified to optimize its performance as a reaction medium. By varying the substituents on the imidazolium ring and the nature of the anion, properties such as viscosity, polarity, and miscibility with other solvents can be tailored. tandfonline.comtandfonline.com

For example, introducing functional groups into the alkyl chain, such as ether or ester groups, can alter the solvation properties of the ionic liquid. conicet.gov.arimist.ma The choice of the anion also has a significant impact on the physical and chemical properties of the IL. For instance, using a less nucleophilic anion like bis(trifluoromethylsulfonyl)imide can lead to ionic liquids with higher thermal stability. researchgate.net These tailored ionic liquids can act not only as solvents but also as catalysts or co-catalysts in various chemical transformations.

Building Blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique molecular structure of this compound, featuring a reactive bromopropyl group and a coordinating imidazole ring, makes it a valuable precursor for designing and functionalizing porous frameworks like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

The rational design of linkers is fundamental to the synthesis of MOFs and COFs with desired properties. Imidazole-based linkers are of particular interest due to the coordinating ability of the nitrogen atoms in the imidazole ring, which can interact with metal centers in MOFs or form part of the organic framework in COFs. mdpi.com The synthesis of these frameworks often involves the use of imidazole derivatives that can be incorporated into the larger organic linkers. mdpi.comrsc.org

While direct use of this compound as a primary linker in the initial synthesis of MOFs is not widely documented, its derivatives play a crucial role. The bromoalkyl functionality allows for its conversion into more complex, multitopic linkers necessary for framework construction. For instance, the propargyl group can be introduced via substitution of the bromide, leading to a terminal alkyne that can participate in "click" chemistry reactions, a powerful tool for creating complex molecular architectures.

In the context of COFs, which are constructed from organic building blocks, derivatives of this compound are instrumental. For example, research has shown the synthesis of imidazolium-based ionic liquid covalent organic frameworks (ILCOFs). researchgate.netmdpi.com In one study, a COF (COF-HNU2) was synthesized and then underwent a post-synthetic modification using a derivative of the target compound, 1-(3-bromopropyl)-3-methyl-1H-imidazol-3-ium bromide. researchgate.netmdpi.comresearchgate.net This demonstrates a strategy where the fundamental imidazole structure, extended with a reactive propyl chain, is key to creating advanced functional materials. The design principle involves creating a stable porous framework first and then introducing the functional imidazole group.

Post-synthetic modification (PSM) is a powerful technique for introducing functionality into pre-synthesized MOFs and COFs without altering their underlying framework. rsc.orgnih.govlabxing.comresearchgate.net This approach allows for the incorporation of functional groups that might not be stable under the conditions of framework synthesis. The reactive nature of the carbon-bromine bond in this compound makes it an ideal candidate for PSM.

A key strategy involves the reaction of the bromopropyl group with nucleophilic sites within a pre-formed framework. For example, a framework containing amine or hydroxyl groups can be functionalized by reacting it with this compound, thereby tethering the imidazole moiety to the framework's pores. This process transforms the chemical and physical properties of the pores, enabling applications such as targeted gas sorption or catalysis. nih.gov

A notable example is the synthesis of imidazolium-functionalized COFs, COF-HNU3 and COF-HNU4, through the Williamson ether synthesis reaction of 1-(3-bromopropyl)-3-methyl-1H-imidazol-3-ium bromide with the hydroxyl groups of a pre-formed COF (COF-HNU2). researchgate.netmdpi.comresearchgate.net This PSM strategy successfully introduced ionic liquid moieties into the COF channels, which can enhance properties like ion conductivity.

Another approach is the encapsulation of imidazole-based molecules within the pores of frameworks. While not a covalent modification, this host-guest chemistry can impart new functionalities. For instance, imidazole molecules have been encapsulated in aluminum porous coordination polymers to create proton-conducting materials. researchgate.net The dynamics of the encapsulated imidazole within the pores are crucial for the resulting properties.

| Framework Type | Modification Strategy | Reagent/Precursor | Resulting Framework | Application/Property | Reference |

| COF | Post-Synthetic Modification | 1-(3-bromopropyl)-3-methyl-1H-imidazol-3-ium bromide | COF-HNU3, COF-HNU4 | Ionic Liquid COF (ILCOF) | researchgate.netmdpi.comresearchgate.net |

| MOF/COF | General Post-Synthetic Modification | Reagents with reactive groups (e.g., amines, isocyanates) | Functionalized MOF/COF | Tailored properties (e.g., catalysis, gas separation) | rsc.orgnih.govlabxing.com |

| Coordination Polymer | Guest Encapsulation | Imidazole | Imidazole@Al-PCP | Anhydrous proton conduction | researchgate.net |

Rational Design of Imidazole-Containing Linkers for Porous Framework Synthesis

Contributions to Polymer Chemistry and Functional Materials Science

In polymer chemistry, this compound and its derivatives serve as important monomers or modifying agents for the synthesis of functional polymers with specialized properties. The imidazole group can impart thermal stability, conductivity, and catalytic activity, while the propyl bromide allows for polymerization or grafting onto other polymer backbones. nih.gov

The incorporation of imidazole and imidazolium moieties into polymer structures can lead to materials with a wide range of advanced properties. nih.gov One method involves synthesizing a polymer backbone and then functionalizing it through post-polymerization modification. For example, novel ether-free polymer backbones have been synthesized and subsequently modified through quaternization reactions. In one study, a base polymer was alkylated with (3-bromopropyl)trimethylammonium bromide, a compound structurally related to this compound, to introduce cationic sites. nih.gov This modification resulted in membranes with high hydroxide (B78521) conductivity, making them suitable for electrochemical applications like anion exchange membranes. nih.gov

Another example involves the functionalization of poly[2,2'-(m-phenylene)-5,5'-bisbenzimidazole] (PBI) with a derivative, 9-(3-bromopropyl) adenine (B156593). ulisboa.pt This process, achieved through the alkylation of the PBI nitrogen with the bromopropyl group, demonstrates how a propyl-halide substituted heterocycle can be used to covalently bind functional molecules to a stable polymer backbone. This modification was shown to enhance the polymer's ability to remove genotoxic impurities from solution. ulisboa.pt

The versatility of the imidazole ring allows for the creation of diverse polymeric structures. Imidazole-based polymers have been explored for applications ranging from precursors for nitrogen-doped carbons to materials for organic light-emitting diodes (OLEDs) and ionic liquids. nih.gov

The development of new imidazole derivatives is a key driver for innovation in materials science. By modifying the substituents on the imidazole ring or the nature of the alkyl chain, researchers can fine-tune the properties of the resulting materials. The synthesis of this compound itself is a straightforward process, typically involving the reaction of imidazole with 1,3-dibromopropane (B121459). imp.kiev.uachemicalbook.com This accessibility makes it an attractive starting point for more complex derivatives.

For instance, the reaction of this compound with another imidazole molecule can yield 1,3-di(1H-imidazol-1-yl)propane, a bidentate ligand that can be used to create coordination polymers or other complex structures. imp.kiev.ua Furthermore, the quaternization of the second nitrogen on the imidazole ring of this compound leads to the formation of imidazolium salts. These salts are a class of ionic liquids and can be used as building blocks for poly(ionic liquid)s (PILs), which are polymers with applications in catalysis, gas separation, and as electrolytes.

The development of these derivatives is driven by the need for materials with specific functionalities. For example, the synthesis of organometallic polymers for catalysis has been achieved by utilizing the imidazolium salt as a precursor to an N-heterocyclic carbene (NHC) ligand, which can then coordinate to a metal center. nih.gov This demonstrates a multi-step synthetic pathway where a simple building block like this compound is transformed into a highly functional material.

| Polymer/Material Type | Imidazole Derivative Used | Method of Incorporation | Resulting Property/Application | Reference |

| Anion Exchange Membrane | (3-bromopropyl)trimethylammonium bromide (related compound) | Post-polymerization quaternization | High hydroxide conductivity | nih.gov |

| Functionalized PBI | 9-(3-bromopropyl) adenine (related compound) | Post-polymerization alkylation | Removal of genotoxic impurities | ulisboa.pt |

| Organometallic Polymer Catalyst | Imidazolium salt derived from quaternization | Synthesis of NHC-metal complex on polymer | Heterogeneous catalysis (Suzuki-Miyaura coupling) | nih.gov |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Multi-Dimensional Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(3-Bromopropyl)-1H-imidazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and environment can be constructed.

¹H NMR Spectroscopy provides critical information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the imidazole (B134444) ring and the bromopropyl chain are observed. For instance, in a DMSO-d₆ solvent, the protons on the imidazole ring appear as singlets around δ 7.45 ppm and δ 7.75 ppm. The protons of the propyl chain are observed as triplets and a multiplet: the CH₂ group adjacent to the bromine atom (CH₂Br) typically resonates around δ 3.10 ppm, the CH₂ group attached to the imidazole nitrogen (NCH₂) appears at approximately δ 3.85 ppm, and the central CH₂ group shows up as a multiplet around δ 4.25 ppm. The splitting of these signals into triplets is due to the coupling with adjacent methylene (B1212753) protons, confirming the propyl chain's structure.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum displays distinct peaks for each unique carbon atom. For the imidazole ring, characteristic signals appear in the aromatic region of the spectrum. The carbons of the bromopropyl chain are also readily identified. For example, in CDCl₃, the carbon atoms of the propyl chain can be assigned to signals at approximately δ 30.4 (CH₂Br), δ 32.7 (CH₂), and δ 65.6 (CH₂O, in a related structure). ptfarm.pl

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures or to definitively assign proton and carbon signals. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the propyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for each CH, CH₂, and CH₃ group.

Interactive Data Table: ¹H NMR Data for this compound and related compounds

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| This compound hydrobromide | DMSO-d₆ | Imidazole-H | 7.75 | s |

| This compound hydrobromide | DMSO-d₆ | Imidazole-H | 7.45 | s |

| This compound hydrobromide | DMSO-d₆ | CH₂N | 4.25 | m |

| This compound hydrobromide | DMSO-d₆ | NCH₂ | 3.85 | t |

| This compound hydrobromide | DMSO-d₆ | CH₂Br | 3.10 | t |

| 1-(3-Bromopropyl)-2-nitro-1H-imidazole | DMSO-d₆ | Imidazole-H | 7.66 | s |

| 1-(3-Bromopropyl)-2-nitro-1H-imidazole | DMSO-d₆ | Imidazole-H | 7.17 | s |

| 1-(3-Bromopropyl)-2-nitro-1H-imidazole | DMSO-d₆ | N-CH₂ | 4.48 | t |

| 1-(3-Bromopropyl)-2-nitro-1H-imidazole | DMSO-d₆ | CH₂Br | 3.51 | t |

| 1-(3-Bromopropyl)-2-nitro-1H-imidazole | DMSO-d₆ | -CH₂- | 2.33 (m) | m |

s = singlet, t = triplet, m = multiplet

Interactive Data Table: ¹³C NMR Data for this compound related compounds

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| (3-Bromopropyl) 4-O-(tert-butyldimethylsilyl)-2,3,6-trideoxy-α-L-erythro-hex-2-enopyranoside | CDCl₃ | CH₂Br | 33.0 |

| (3-Bromopropyl) 4-O-(tert-butyldimethylsilyl)-2,3,6-trideoxy-α-L-erythro-hex-2-enopyranoside | CDCl₃ | CH₂ | 33.1 |

| (3-Bromopropyl) 4-O-benzyl-2,3,6-trideoxy-α-L-erythro-hex-2-enopyranoside | CDCl₃ | CH₂Br | 30.5 |

| (3-Bromopropyl) 4-O-benzyl-2,3,6-trideoxy-α-L-erythro-hex-2-enopyranoside | CDCl₃ | CH₂ | 32.8 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₆H₉BrN₂. chemicalbook.com For instance, the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally observed mass, with a very low margin of error, thus verifying the compound's identity.

Furthermore, HRMS can reveal the fragmentation patterns of the molecule under ionization. This analysis provides valuable structural information by showing how the molecule breaks apart. Common fragmentation pathways for this compound might include the loss of the bromine atom, cleavage of the propyl chain, or fragmentation of the imidazole ring. These patterns serve as a fingerprint for the molecule and can be used to distinguish it from isomers. In some studies, the molecular ion peak [M-Br]⁺ has been observed, indicating the loss of the bromine atom. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While NMR provides detailed information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to its different functional groups. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching from the imidazole ring is typically observed around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the propyl chain appears in the 3000-2850 cm⁻¹ region. researchgate.net

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are found in the 1650-1450 cm⁻¹ region. mdpi.comresearchgate.net

C-N stretching: The stretching of the C-N bond connecting the propyl chain to the imidazole ring can be observed.

C-Br stretching: A characteristic absorption for the carbon-bromine bond is expected in the fingerprint region, typically below 700 cm⁻¹.

The absence of a broad N-H stretching band around 3300 cm⁻¹ confirms the substitution at the N-1 position of the imidazole ring. imp.kiev.ua

Interactive Data Table: FT-IR Data for Imidazole-related compounds

| Compound/Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Imidazole Moiety | ~3162 | C-H stretching |

| Imidazole Ring | 1098-1220 | Ring vibration |

| Imidazole Ring C-H | 835 | C-H bending |

| Imidazole Ring C=N | ~1621-1630 | C=N stretching |

| Imidazole Ring C=C | ~1545-1565 | C=C stretching |

| Propyl Chain | 2929-2942 | C-H asymmetric stretching |

| Adsorbed Water | ~1635 | Bending vibration |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of imidazole-based compounds. For molecules like 1-(3-bromopropyl)-1H-imidazole, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity.

Theoretical studies on related 1-alkyl-3-methylimidazolium cations reveal that the electronic properties are significantly influenced by the nature of the alkyl substituent and the presence of counter-ions. nih.gov The imidazole (B134444) ring itself is an electron-rich aromatic system. bohrium.com The nitrogen atoms within the ring and the bromine atom on the propyl chain are key sites of electronic activity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. In imidazolium (B1220033) systems, the HOMO is typically located on the more electron-rich parts of the molecule, often involving the imidazole ring and any anionic species present. acs.org The LUMO, conversely, is often distributed over the imidazolium ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

DFT calculations can also generate electrostatic potential maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom at position 3 of the imidazole ring is a likely site for protonation or coordination to a metal center, while the carbon atom attached to the bromine is susceptible to nucleophilic substitution.

| Parameter | Description | Typical Theoretical Findings for Imidazole Systems |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Primarily located on the imidazole ring and/or anion. acs.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Distributed over the imidazolium ring. acs.org |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap implies higher reactivity. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Nitrogen atoms in the imidazole ring typically show negative charges. |

Molecular Modeling and Simulation Approaches to Reaction Mechanisms and Conformation

Conformational analyses of similar 1-alkyl-3-methylimidazolium cations have been performed using DFT calculations. researchgate.net These studies have shown that the alkyl chain can exist in different trans and gauche conformations relative to the imidazole ring. The energy differences between these conformers are often small, suggesting that multiple conformations can coexist at room temperature. researchgate.net For this compound, the orientation of the bromopropyl group relative to the imidazole ring will be a key determinant of its steric and electronic properties.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or as part of a larger molecular assembly. These simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time. This is particularly relevant for understanding its role in forming ionic liquids or its interactions in biological systems.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the experimental spectra.

For imidazolium-based ionic liquids, DFT calculations have been used to predict vibrational frequencies. researchgate.net The calculated frequencies can be assigned to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C-N, and C-Br bonds, as well as the vibrations of the imidazole ring. For instance, a ring deformation mode for a similar cation, 1-butyl-3-methylimidazolium, was identified around 600 cm⁻¹. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts are sensitive to the molecular geometry and electronic environment of each nucleus. By comparing the predicted and experimental NMR spectra, it is possible to confirm the structure of this compound and to study its interactions with other molecules.

| Spectroscopic Technique | Predicted Parameters | Relevance to this compound |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups (C-H, C-N, C-Br) and ring vibrations. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C) and coupling constants | Structural elucidation and conformational analysis. |

Theoretical Insights into Ligand-Metal Interactions and Coordination Chemistry of Imidazolium Systems

The imidazole moiety is a well-known ligand in coordination chemistry, capable of binding to a wide range of metal ions. dntb.gov.uaresearchgate.net The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. Theoretical studies provide deep insights into the nature of these ligand-metal bonds.

DFT calculations can be used to model the coordination of this compound to various metal ions. These calculations can determine the preferred coordination geometry, the strength of the metal-ligand bond, and the electronic structure of the resulting complex. For example, studies on the coordination of imidazole derivatives to rhodium centers have used DFT to understand the bonding and reactivity of the resulting complexes. acs.orgnih.gov

The formation of imidazolium salts from this compound opens up its use in forming N-heterocyclic carbene (NHC) complexes. NHCs are potent ligands in organometallic chemistry and catalysis. Theoretical studies can model the deprotonation of the imidazolium salt to form the NHC and its subsequent coordination to a metal. These calculations can elucidate the σ-donating and π-accepting properties of the NHC ligand, which are crucial for its catalytic activity.

Furthermore, computational studies on 1-alkyl-3-methylimidazolium halides have investigated the interactions between the imidazolium cation and the halide anion. nih.gov These studies indicate that the halide ions tend to form hydrogen bonds with the hydrogen atoms on the imidazole ring, particularly the one at the C2 position. nih.gov This has implications for the structure and properties of materials derived from this compound. The interactions between the imidazolium cation and anions like chloride (Cl⁻) and bromide (Br⁻) have been shown to be significant, with the anion's electronegativity playing a key role. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.